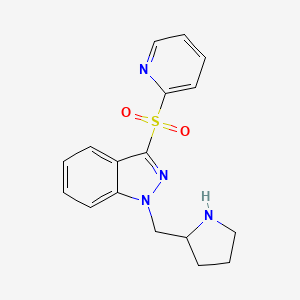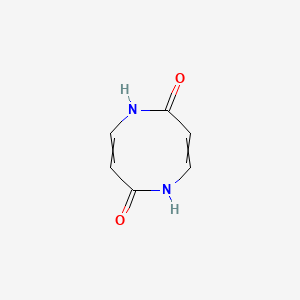![molecular formula C20H17N3O2S B12531552 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine CAS No. 656807-15-7](/img/structure/B12531552.png)
5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a benzenesulfonyl group, a pent-4-yn-1-yl chain, and a phenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pent-4-yn-1-yl Intermediate: This step involves the reaction of an appropriate alkyne with a suitable halide under basic conditions to form the pent-4-yn-1-yl intermediate.
Sulfonylation: The pent-4-yn-1-yl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Cyclization: The final step involves the cyclization of the sulfonylated intermediate with a suitable triazine precursor under acidic or basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-pentyne: Similar structure but lacks the triazine ring and benzenesulfonyl group.
4-Pentynylbenzene: Similar structure but lacks the triazine ring.
1-(Benzenesulfonyl)-3-phenyl-1,2,4-triazine: Similar structure but lacks the pent-4-yn-1-yl chain.
Uniqueness
5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine is unique due to the combination of the benzenesulfonyl group, pent-4-yn-1-yl chain, and triazine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
656807-15-7 |
|---|---|
Molecular Formula |
C20H17N3O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-[1-(benzenesulfonyl)pent-4-ynyl]-3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C20H17N3O2S/c1-2-3-14-19(26(24,25)17-12-8-5-9-13-17)18-15-21-23-20(22-18)16-10-6-4-7-11-16/h1,4-13,15,19H,3,14H2 |
InChI Key |
XFPJITRERQNGHM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(C1=CN=NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



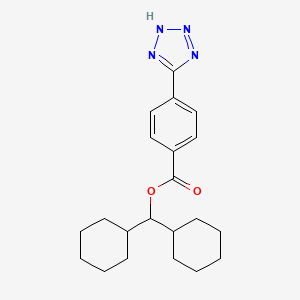

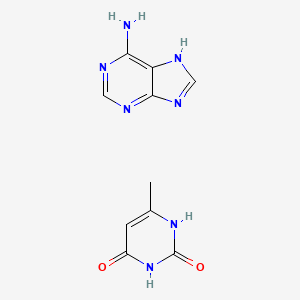
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
![2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12531505.png)
![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)
![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)
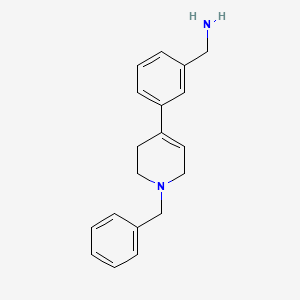

![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)

